![molecular formula C27H27ClN2O5 B14161386 2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)

2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

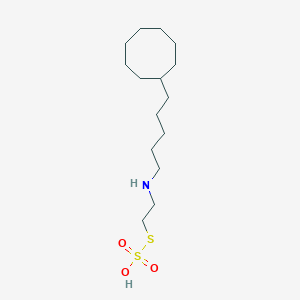

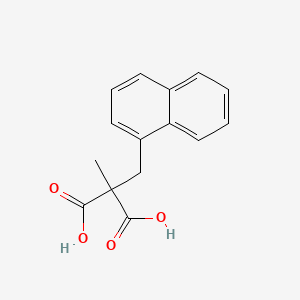

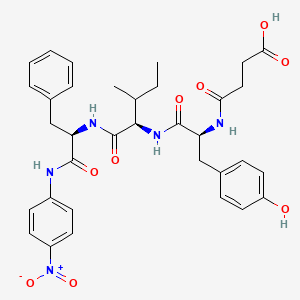

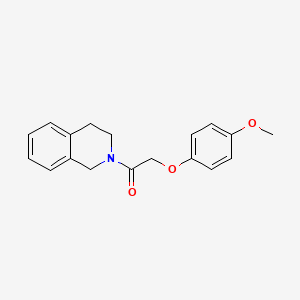

The compound “2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol” is a complex chemical entity composed of three distinct chemical structures. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

2-(Chloromethyl)oxirane

The industrial production involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then dehydrochlorinated using a base to yield 2-(chloromethyl)oxirane .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene, also known as toluene-2,6-diisocyanate, is produced by the phosgenation of toluene diamine. The process involves the nitration of toluene to form dinitrotoluene, which is then hydrogenated to produce toluene diamine. This intermediate is then reacted with phosgene to yield 1,3-diisocyanato-2-methylbenzene .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

The reaction produces bisphenol A along with water as a byproduct .

Analyse Chemischer Reaktionen

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane undergoes various chemical reactions including:

Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Polymerization: Can polymerize to form polyethers.

Hydrolysis: Reacts with water to form glycerol and hydrochloric acid.

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene undergoes:

Addition reactions: Reacts with alcohols to form urethanes.

Polymerization: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:

Esterification: Reacts with carboxylic acids to form esters.

Etherification: Reacts with alkyl halides to form ethers.

Oxidation: Can be oxidized to form quinones.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composites. It is also used as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene is primarily used in the production of polyurethanes, which are used in foams, elastomers, and coatings. It is also used in the synthesis of adhesives and sealants .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .

Wirkmechanismus

2-(Chloromethyl)oxirane

2-(Chloromethyl)oxirane exerts its effects through alkylation of nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes .

1,3-diisocyanato-2-methylbenzene

1,3-diisocyanato-2-methylbenzene reacts with nucleophilic groups in proteins and other biomolecules, leading to the formation of stable urethane linkages. This can result in the modification of protein structure and function .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of estrogen. This can lead to alterations in hormone signaling pathways and disruption of normal physiological processes .

Vergleich Mit ähnlichen Verbindungen

2-(Chloromethyl)oxirane

Similar compounds include epoxides such as ethylene oxide and propylene oxide. 2-(Chloromethyl)oxirane is unique due to the presence of a chlorine atom, which enhances its reactivity and versatility in chemical synthesis .

1,3-diisocyanato-2-methylbenzene

Similar compounds include other diisocyanates such as methylene diphenyl diisocyanate and hexamethylene diisocyanate. 1,3-diisocyanato-2-methylbenzene is unique due to its aromatic structure and the presence of a methyl group, which influences its reactivity and properties .

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Similar compounds include other bisphenols such as bisphenol S and bisphenol F. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific structure, which imparts distinct physical and chemical properties .

Eigenschaften

Molekularformel |

C27H27ClN2O5 |

|---|---|

Molekulargewicht |

495.0 g/mol |

IUPAC-Name |

2-(chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2.C9H6N2O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3-2-5-3/h3-10,16-17H,1-2H3;2-4H,1H3;3H,1-2H2 |

InChI-Schlüssel |

LJXXTTUGIGDFFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)

![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)

![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)

![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)